molecular formula C6H14ClNO B14881479 cis-2-Methyltetrahydropyran-4-amine HCl

cis-2-Methyltetrahydropyran-4-amine HCl

Cat. No.: B14881479
M. Wt: 151.63 g/mol
InChI Key: AVADPQZSGFARIV-GEMLJDPKSA-N
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Description

cis-2-Methyltetrahydropyran-4-amine hydrochloride: is a chemical compound with the molecular formula C6H14ClNO. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. The compound is often used as a building block in organic synthesis and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methyltetrahydropyran-4-amine hydrochloride typically involves the reaction of tetrahydropyran derivatives with amine groups under controlled conditions. One common method is the reaction of 2-methyltetrahydropyran with ammonia or primary amines, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of cis-2-Methyltetrahydropyran-4-amine hydrochloride often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The process may include steps like distillation, crystallization, and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: cis-2-Methyltetrahydropyran-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

cis-2-Methyltetrahydropyran-4-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which cis-2-Methyltetrahydropyran-4-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amine group in the compound can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: cis-2-Methyltetrahydropyran-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and amine groups in the cis configuration allows for unique interactions and reactivity compared to other similar compounds .

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

(2S,4S)-2-methyloxan-4-amine;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-5-4-6(7)2-3-8-5;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1

InChI Key

AVADPQZSGFARIV-GEMLJDPKSA-N

Isomeric SMILES

C[C@H]1C[C@H](CCO1)N.Cl

Canonical SMILES

CC1CC(CCO1)N.Cl

Origin of Product

United States

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